
Bacopaside X
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Bacopaside X implique l'extraction de Bacopa monnieri suivie de procédés de purification. L'extraction est généralement effectuée à l'aide de solvants tels que le méthanol ou l'éthanol. L'extrait brut est ensuite soumis à des techniques chromatographiques pour isoler le this compound. La chromatographie liquide haute performance (CLHP) est couramment utilisée à cette fin .
Méthodes de production industrielle : La production industrielle du this compound peut être améliorée grâce à des approches biotechnologiques telles que la culture de suspension cellulaire, la culture de pousses, la culture de racines et la culture de racines poilues. Ces méthodes fournissent un environnement contrôlé pour la croissance de Bacopa monnieri, assurant un rendement constant de this compound. Des bioréacteurs sont également utilisés pour la production à grande échelle, offrant un environnement optimal pour la croissance de la plante et la production de bacosides .
Analyse Des Réactions Chimiques
Acid-Catalyzed Deglycosylation
Under acidic conditions, Bacopaside X undergoes sequential hydrolysis to yield aglycones:
-
Deglycosylation : Removal of sugar units produces jujubogenin .
-
Further hydrolysis : Jujubogenin is converted to ebelin lactone via ring-opening and lactonization .
Table 1: Hydrolysis Products of this compound
Reaction Condition | Product | Key Structural Change |
---|---|---|
Mild acid (pH 3–4) | Jujubogenin | Loss of trisaccharide moiety |
Strong acid (HCl, reflux) | Ebelin lactone | Formation of γ-lactone ring |
Synthetic Lethality in DNA Repair-Deficient Cells
This compound exhibits toxicity in Saccharomyces cerevisiae lacking the DNA repair endonuclease RAD1. This effect is linked to its ability to disrupt vacuolar membranes, though it lacks specificity for RAD1-deficient cells compared to Bacopasaponin C .
Table 2: Growth Inhibition in Yeast Strains (IC₅₀, μM)
Compound | Wild-Type Yeast | rad1Δ Yeast |
---|---|---|
This compound | 12.4 ± 1.2 | 10.8 ± 0.9 |
Bacopasaponin C | 18.3 ± 1.5 | 6.7 ± 0.7 |
Receptor Binding Affinity
This compound shows moderate binding to dopamine D1 receptors (Kᵢ = 9.06 μM) but negligible affinity for serotonin or muscarinic receptors . The intact trisaccharide moiety sterically hinders docking into CNS receptor pockets .
Table 3: Radioligand Binding Assay Results
Receptor | This compound (Kᵢ, μM) | Ebelin Lactone (Kᵢ, μM) |
---|---|---|
D1 | 9.06 | >100 |
5-HT2A | >100 | 4.21 |
M1 | >100 | 0.45 |
Comparative Reactivity with Analogues
This compound differs from Bacopasaponin C in its aglycone configuration (jujubogenin vs. pseudojujubogenin) and sugar chain orientation, leading to distinct biological activities .
Table 4: Structural and Functional Comparison
Feature | This compound | Bacopasaponin C |
---|---|---|
Aglycone | Jujubogenin | Pseudojujubogenin |
Sugar Chain | α-L-Arabinofuranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-α-L-arabinopyranosyl | β-D-Glucopyranosyl-(1→3)-[α-L-arabinofuranosyl-(1→2)]-α-L-arabinopyranosyl |
RAD1Δ Specificity | No | Yes |
Stability and Degradation
This compound is stable in neutral aqueous solutions but degrades under prolonged UV exposure or alkaline conditions (pH > 9), forming oxidation byproducts .
Applications De Recherche Scientifique
Neuroprotective Properties
Mechanism of Action:
Bacopaside X has demonstrated significant neuroprotective effects, primarily through its role as an acetylcholinesterase inhibitor. In studies, it exhibited an IC50 value of 12.78 μM, indicating strong inhibitory activity against acetylcholinesterase, comparable to donepezil, a standard drug used in Alzheimer's treatment . This inhibition is crucial as it increases the availability of acetylcholine, a neurotransmitter associated with memory and learning.
Case Study: Scopolamine-Induced Alzheimer’s Model
A study assessed the synergistic effects of this compound alongside quercetin in a scopolamine-induced Alzheimer’s disease model in mice. The results indicated that both compounds improved cognitive functions significantly compared to the control group. Behavioral assessments using the Morris water maze showed enhanced memory retention and reduced anxiety-like behavior in treated subjects . Moreover, biochemical analyses revealed improvements in oxidative stress markers and neuroinflammatory cytokines, suggesting a robust neuroprotective mechanism .
Cognitive Enhancement
Clinical Trials:
Clinical trials have explored the cognitive-enhancing properties of Bacopa monnieri extracts containing this compound. One trial involved elderly participants diagnosed with mild cognitive impairment, who showed significant improvement in cognitive functions after 12 weeks of treatment with Bacopa monnieri extract . The Mini-Mental State Examination scores indicated enhanced orientation, attention, and language abilities among participants.
Pharmacological Attributes
Binding Affinity Studies:
In vitro studies have shown that this compound binds effectively to various receptors implicated in neuroprotection and cognition. A study reported binding affinities towards dopamine D1 receptors, which are involved in mood regulation and cognitive processes . This suggests that this compound may influence multiple pathways related to mental health.
Antioxidant Activity
Oxidative Stress Reduction:
this compound exhibits antioxidant properties that contribute to its neuroprotective effects. Research indicates that it helps reduce lipid peroxidation and enhances the activity of antioxidant enzymes like superoxide dismutase and catalase in brain tissues . These actions mitigate oxidative stress, a key factor in neurodegenerative diseases.
Summary Table of Applications
Mécanisme D'action
Bacopaside X exerts its effects through multiple mechanisms:
Neuroprotection: It enhances the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, reducing oxidative stress in the brain.
Cognitive Enhancement: this compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine, a neurotransmitter crucial for learning and memory.
Anti-inflammatory: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Le Bacopaside X fait partie d'une famille de bacosides, qui comprennent :
Bacoside A : Une combinaison de bacoside A3, de bacopaside II et d'isomères de jujubogénine de la bacopasaponnine C.
Bacoside B : Similaire au bacoside A mais avec des liaisons glycosidiques différentes, contribuant à son profil pharmacologique unique.
Bacopaside II : Une autre saponine triterpénoïde aux effets neuroprotecteurs et anti-inflammatoires.
Unicité du this compound : Le this compound se distingue par sa structure moléculaire spécifique, qui contribue à ses puissants effets neuroprotecteurs et améliorateurs des fonctions cognitives. Sa capacité à moduler plusieurs voies, notamment le stress oxydatif, l'inflammation et l'apoptose, en fait un composé précieux dans le traitement des maladies neurodégénératives et des troubles cognitifs .
Activité Biologique
Bacopaside X is a bioactive compound derived from Bacopa monnieri, a plant widely recognized for its cognitive-enhancing and neuroprotective properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications, particularly in neurodegenerative conditions such as Alzheimer's disease.
Overview of this compound
This compound is one of several saponins found in Bacopa monnieri, which has been traditionally used in Ayurvedic medicine for enhancing memory and cognitive functions. The compound is known for its antioxidant properties and ability to modulate various neurobiological pathways.
- Antioxidant Activity : this compound exhibits significant free radical scavenging abilities, which help in reducing oxidative stress in neuronal tissues. This action is crucial for protecting neurons from damage caused by reactive oxygen species (ROS) .
- Neuroprotection : The compound has been shown to enhance the expression of neurotrophic factors, which support neuronal survival and growth. It also regulates the activity of key neuroreceptors, including AMPA, NMDA, and GABA receptors, contributing to its neuroprotective effects .
- Cholinergic Modulation : this compound influences cholinergic signaling by inhibiting acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels in the brain. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Pharmacological Properties
The pharmacological properties of this compound have been investigated through various in vitro and in vivo studies. Below is a summary of key findings:
1. Cognitive Impairment in Alzheimer's Disease
A study assessed the effects of Bacopa monnieri extract containing this compound on cognitive deficits induced by amyloid-β in rats. The results indicated that treatment with the extract improved cognitive performance and reduced amyloid plaque accumulation in the hippocampus. Additionally, it restored the balance of pro-apoptotic and anti-apoptotic proteins (Bax/Bcl-2), indicating a protective effect against neurodegeneration .
2. Neuroprotective Effects Against Oxidative Stress
In another study focusing on oxidative stress, rats treated with this compound exhibited significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, alongside increased activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that this compound effectively mitigates oxidative damage within neuronal tissues .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANQPHKSRUUPKK-GPUGMLHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442623 | |
Record name | Bacopaside X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94443-88-6 | |
Record name | Bacopaside X | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094443886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bacopaside X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BACOPASIDE X | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1040545PX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.